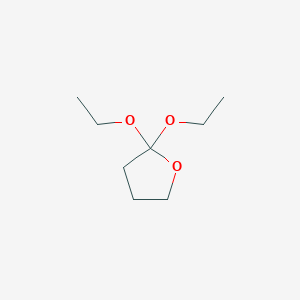

2,2-Diethoxytetrahydrofuran

Übersicht

Beschreibung

2,2-Diethoxytetrahydrofuran (CAS: 406913-88-0) is a cyclic orthoester compound characterized by two ethoxy groups at the 2-position of a tetrahydrofuran ring. It is synthesized via reactions involving diols or lactones under acidic or thermal conditions, as demonstrated in polymer chemistry applications . This compound serves as a critical precursor in organic synthesis, particularly for generating cyclic enol ethers and bioerodible polymers. For example, it is condensed with cis,trans-1,4-bis(hydroxymethyl)cyclohexane to produce polyorthoesters used in controlled drug delivery systems . Its acid-labile ortho ester groups enable controlled hydrolysis, releasing therapeutic agents in physiological environments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-diethoxytetrahydrofuran can be achieved through several methods:

Meerwein Salt Method: This method involves the reaction of γ-butyrolactone with triethyloxonium tetrafluoroborate (Meerwein salt) in diethyl ether.

Solvent-Free One-Pot Reaction: This method uses γ-butyrolactone, orthoformic triethyl ester, and gaseous boron trifluoride.

Industrial Production Methods: Industrial production of this compound typically follows the solvent-free one-pot reaction method due to its efficiency and the avoidance of side-products and sensitive intermediates .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Diethoxytetrahydrofuran undergoes various chemical reactions, including:

Transesterification: Reacts with α, ω-diols to form biodegradable polyorthoesters.

Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield corresponding diols and other products.

Common Reagents and Conditions:

Transesterification: Typically involves α, ω-diols and is catalyzed by acids or bases.

Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Polyorthoesters: Formed through transesterification with diols.

Diols: Result from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2,2-Diethoxytetrahydrofuran

The synthesis of DETHF can be achieved through several methods:

- Meerwein Reaction : The initial synthesis was described by Hans Meerwein, involving γ-butyrolactone and triethyloxonium tetrafluoroborate in diethyl ether. The reaction produces a stable onium salt which subsequently reacts with sodium ethoxide to yield DETHF .

- Solvent-Free Method : A more efficient one-pot reaction utilizes γ-butyrolactone, orthoformic triethyl ester, and gaseous boron trifluoride. This method avoids the use of diethyl ether and yields DETHF with a 69% overall yield under mild conditions .

Properties of this compound

- Chemical Formula : C₈H₁₆O₃

- Molecular Weight : 160.21 g/mol

- Physical State : Clear liquid

- Boiling Point : Approximately 60-61.5 °C at 10 mm Hg .

Biodegradable Polyorthoesters

DETHF is primarily utilized as a monomer for synthesizing biodegradable polyorthoesters through transesterification with α,ω-diols. These polyorthoesters have several applications:

- Controlled Drug Release : DETHF-based polyorthoesters are used in the formulation of drug delivery systems that release pharmaceuticals in a controlled manner through surface erosion under physiological conditions. This property is particularly beneficial for depot drug dosage forms .

- Embedding Media : They serve as embedding media for pharmaceuticals, enhancing the stability and release profile of active compounds .

Polymer Production

The versatility of DETHF allows it to be incorporated into various polymer systems:

- Thermoplastic and Thermosetting Polymers : DETHF can form both thermoplastic linear polymers and thermosetting cross-linked polymers depending on the structure of the co-monomers used. This adaptability makes it suitable for creating diverse polymeric materials with tailored properties .

- Hydrophobicity Control : The polymers derived from DETHF can be engineered to have controlled hydrophobicity, allowing for specific degradation rates in aqueous environments. This feature is crucial for applications requiring bioerosion .

Case Study 1: Drug Delivery Devices

A notable application of DETHF is in the development of drug delivery devices that utilize poly(orthoesters). Research has demonstrated that these devices can effectively control the release of therapeutic agents over extended periods, making them suitable for chronic disease management .

Case Study 2: Biodegradable Packaging Materials

Another area of research focuses on using DETHF-derived polymers in biodegradable packaging materials. Studies indicate that these materials can decompose in natural environments, reducing plastic waste and promoting sustainability in packaging solutions .

Wirkmechanismus

The primary mechanism of action of 2,2-diethoxytetrahydrofuran involves its reactivity as a cyclic orthoester. It undergoes transesterification reactions with diols to form polyorthoesters. These polyorthoesters degrade by surface erosion, releasing embedded pharmaceuticals in a controlled manner . The molecular targets and pathways involved include the ester bonds in the polyorthoesters, which are hydrolyzed under physiological conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key differences between 2,2-Diethoxytetrahydrofuran and related compounds:

Research Findings and Case Studies

- Polymer Chemistry: this compound is copolymerized with lactide-glycol oligomers to form acid-degradable polymers for sustained drug release. For example, Alza Corporation utilized it in polyorthoesters that hydrolyze into biocompatible metabolites (4-hydroxybutyrate and cyclohexanedimethanol) .

- This contrasts with unsaturated analogues like 2,5-Dimethoxy-2,5-dihydrofuran, which rapidly form furanones .

- Limitations : Acid hydrolysis of 2,5-Diethoxytetrahydrofuran yielded impure succinaldehyde, prompting adoption of 2,5-Dimethoxytetrahydrofuran for high-purity aldehyde synthesis .

Biologische Aktivität

2,2-Diethoxytetrahydrofuran (2,2-DETHF) is a cyclic orthoester that has gained attention in scientific research primarily due to its ability to form biodegradable polyorthoesters. This compound is characterized by its unique molecular structure, consisting of a five-membered ring with four oxygen atoms and one carbon atom, with two ethoxy groups attached to the same carbon atom. Despite its potential applications, the biological activity of 2,2-DETHF itself is not well-defined, and much of the research focuses on its derivatives and polymeric forms.

- Molecular Formula : C8H14O4

- Molecular Weight : 174.19 g/mol

- Appearance : Colorless liquid

- Boiling Point : Approximately 60-61.5 °C at 10 mm Hg vacuum

Currently, 2,2-DETHF does not exhibit a specific mechanism of action in biological systems. Its significance lies in its chemical reactivity, particularly its ability to polymerize with diols to form polyorthoesters. These polymers are noteworthy for their biodegradability under specific environmental conditions, making them suitable for various applications including drug delivery systems and controlled release formulations .

Polymerization Reactions

The primary reaction involving 2,2-DETHF is its polymerization with diols, which can be summarized as follows:

This reaction leads to the formation of polyorthoesters that can serve as embedding media for pharmaceuticals in depot drug dosage forms.

1. Biodegradable Polyorthoesters

A study demonstrated the synthesis of a bioerodible polyorthoester from 2,2-DETHF and cis,trans-1,4-bis(hydroxymethyl)cyclohexane. This polyorthoester exhibited promising properties for bone induction applications . The research highlighted the potential of these materials in regenerative medicine due to their ability to degrade and release therapeutic agents over time.

2. Drug Delivery Systems

Research has focused on using block copolymer micelles containing ortho ester side chains for pH-triggered delivery of poorly water-soluble anticancer drugs like Doxorubicin. These micelles demonstrated enhanced drug uptake and release in acidic environments, significantly improving cytotoxicity against multi-drug-resistant human glioma cells compared to free Doxorubicin . This highlights the utility of 2,2-DETHF-derived polymers in developing effective drug delivery systems.

3. Controlled Release Formulations

Polyorthoesters synthesized from 2,2-DETHF have been explored as controlled release devices for pharmaceuticals. The degradation of these polymers occurs via hydrolysis of ester linkages under physiological conditions, allowing for sustained release profiles that are beneficial for therapeutic applications .

Summary Table of Biological Activities

| Study/Research | Findings | Applications |

|---|---|---|

| Bone Induction Study | Bioerodible polyorthoester from 2,2-DETHF showed potential for bone regeneration | Regenerative medicine |

| Drug Delivery Systems | Enhanced drug uptake and release in acidic environments | Cancer treatment |

| Controlled Release Formulations | Sustained release profiles via hydrolysis | Pharmaceutical applications |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 2,2-diethoxytetrahydrofuran, and how can reaction parameters be optimized for higher yields?

The synthesis of this compound typically involves acid-catalyzed etherification of tetrahydrofuran derivatives with ethanol. Key parameters include solvent purity, reaction temperature, and catalyst selection. For instance, solvents like tetrahydrofuran (THF) must be rigorously dried over sodium/benzophenone to avoid side reactions. Reflux conditions (e.g., 60–80°C) and stoichiometric control of ethanol are critical for optimizing yield . Contaminants such as water or peroxides can significantly reduce efficiency, necessitating strict anhydrous conditions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR are essential for verifying the substitution pattern of ethoxy groups and ring structure. For example, the ethoxy protons appear as distinct triplets or quartets in ¹H NMR .

- X-Ray Crystallography: Provides definitive structural confirmation, particularly for crystalline derivatives. and highlight its use in resolving stereochemical ambiguities in similar dihydrofuran systems .

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess purity and detect volatile byproducts.

Q. What precautions are necessary for safe handling and long-term storage of this compound?

As a cyclic ether, this compound is prone to peroxide formation upon prolonged exposure to air or light. Recommendations include:

- Storing under inert gas (e.g., nitrogen or argon) in amber glass containers .

- Adding stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation .

- Regularly testing for peroxides using iodide/starch test strips and discarding samples if peroxides exceed 50 ppm .

Advanced Research Questions

Q. How do the electron-donating ethoxy groups influence the reactivity of this compound in Diels-Alder reactions?

The ethoxy groups at the 2-position increase electron density in the dihydrofuran ring, enhancing its dienophilic character. This facilitates regioselective [4+2] cycloadditions with electron-deficient dienes. For example, documents its use in synthesizing Diels-Alder adducts with maleic anhydride, where steric and electronic effects of ethoxy substituents dictate reaction kinetics and product stereochemistry .

Q. What are the degradation pathways of this compound under acidic or basic conditions?

- Acidic Hydrolysis: The ethoxy groups undergo protonation, leading to ring-opening via nucleophilic attack by water, yielding diols and ethanol as byproducts.

- Basic Conditions: Base-mediated elimination reactions can generate conjugated dienes, particularly at elevated temperatures. Stability studies in suggest that maintaining pH < 7 and temperatures below 40°C minimizes decomposition .

Q. How can researchers resolve contradictions in reported reaction yields when using this compound as a solvent or reagent?

Discrepancies often arise from variations in:

- Solvent Purity: Residual moisture or peroxides (common in ethers) can inhibit reactions. Use freshly distilled, stabilized solvents .

- Catalyst Compatibility: Transition metal catalysts (e.g., CuBr in ATRP reactions) may interact with ethoxy groups, requiring inert atmospheres or ligand optimization .

- Reaction Monitoring: Real-time techniques like in-situ FTIR or HPLC can identify side reactions and adjust conditions dynamically.

Q. What role does this compound play in synthesizing block copolymer micelles or functionalized heterocycles?

In polymer chemistry, it serves as a protected intermediate for introducing ethoxy functionalities into polymer backbones. For example, describes its use in synthesizing acid-labile micelles via ring-opening polymerization, where the ethoxy groups enable pH-responsive drug release . In heterocyclic synthesis, it acts as a precursor for generating substituted furans through oxidative ring-contraction or cross-coupling reactions .

Eigenschaften

IUPAC Name |

2,2-diethoxyoxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-9-8(10-4-2)6-5-7-11-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKTYSDVSRVOIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCO1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326839 | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52263-97-5 | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52263-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052263975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diethoxytetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIETHOXYTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD3AP58UTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.